5-Amino-1-methyl-1H-pyrazol-4-carbohydrazid

Übersicht

Beschreibung

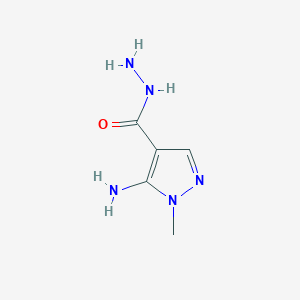

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide: is a chemical compound with the molecular formula C5H9N5O . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Amino-pyrazole, einschließlich 5-Amino-1-methyl-1H-pyrazol-4-carbohydrazid, wurden in der medizinischen Chemie umfassend untersucht . Sie sind vorteilhafte Gerüste, die nützliche Liganden für Rezeptoren oder Enzyme liefern können, wie z. B. p38MAPK und verschiedene Kinasen, COX und andere, sowie Ziele, die für bakterielle und virale Infektionen wichtig sind .

Anti-Krebs-Aktivität

Einige Derivate von this compound haben vielversprechende antiproliferative Eigenschaften gezeigt, die das Wachstum bestimmter Krebszelllinien unterdrücken können . Beispielsweise ist (S)-5-Amino-3-(4-((5-Fluor-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-Trifluorpropan-2-yl)-1H-pyrazol-4-carboxamid ein reversibler Inhibitor der Bruton-Kinase (BTK), einer Nichtrezeptor-Tyrosinkinase, die ein wichtiges therapeutisches Ziel für B-Zell-getriebene Malignome darstellt .

Antioxidative Aktivität

Bestimmte Derivate von this compound haben eine bemerkenswerte Hemmung der ROS-Produktion in Blutplättchen gezeigt . Diese antioxidative Aktivität könnte bei Erkrankungen von Vorteil sein, bei denen oxidativer Stress eine bedeutende Rolle spielt.

Entzündungshemmende Eigenschaften

Amino-pyrazole wurden auf ihre entzündungshemmenden Eigenschaften untersucht . Sie können nützliche Liganden für Enzyme wie COX liefern, die eine entscheidende Rolle bei der Entzündung spielen .

Industrielle und landwirtschaftliche Anwendungen

Pyrazol-Verbindungen, einschließlich this compound, fanden Anwendungen in verschiedenen industriellen und landwirtschaftlichen Bereichen . Sie werden in der supramolekularen und Polymerchemie, in der Lebensmittelindustrie, als kosmetische Farbstoffe und als UV-Stabilisatoren eingesetzt .

Antibakterielle Aktivität

Das Pyrazol-Gerüst, das this compound umfasst, ist für seine antibakteriellen Eigenschaften bekannt . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer antibakterieller Wirkstoffe.

Wirkmechanismus

Target of Action

The primary target of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of cancers due to their abnormal activation .

Mode of Action

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide acts as a covalent inhibitor of FGFRs . It targets both the wild-type FGFRs and the gatekeeper mutants . This compound shows nanomolar activity against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant .

Result of Action

The molecular and cellular effects of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide’s action primarily involve the inhibition of FGFRs. This inhibition can potentially lead to the suppression of cancer cell proliferation and survival .

Biochemische Analyse

Biochemical Properties

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

The effects of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling pathways, potentially altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function. Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide can result in alterations in cellular function, including changes in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide .

Metabolic Pathways

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes. These interactions can influence metabolic flux and alter the levels of specific metabolites. For instance, it may affect the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide within cells and tissues are essential for understanding its biochemical effects. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide within tissues can also affect its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it may influence energy production and metabolic processes. Understanding the subcellular localization of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is essential for elucidating its biochemical mechanisms and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods: In industrial settings, the production of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydrazide groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen

Biologische Aktivität

5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide (AMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and oxidative stress management. This article delves into the biological activity of AMPC, examining its mechanisms of action, biochemical properties, and potential therapeutic applications.

The primary biological activity of AMPC is attributed to its role as a covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are critical in various cellular processes, including cell proliferation and survival, particularly in cancer cells. Inhibition of these receptors can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

Key Findings:

- Covalent Binding: AMPC irreversibly binds to FGFRs, effectively blocking their activity and leading to decreased cancer cell proliferation .

- Cell Signaling Modulation: The compound influences several signaling pathways, altering gene expression and cellular metabolism, which may contribute to its anti-cancer effects.

AMPC exhibits a range of biochemical interactions that contribute to its biological activity:

- Enzyme Interactions: It has been shown to interact with various enzymes involved in metabolic pathways, potentially influencing their activity through inhibition or activation. This includes interactions with kinases that are crucial for cell signaling.

- Antioxidant Activity: Studies indicate that AMPC has significant antioxidant properties, capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. This activity is particularly relevant in contexts where oxidative stress is implicated in disease progression .

Cellular Effects

AMPC's effects on cellular processes are profound:

- Anti-Cancer Activity: In vitro studies have demonstrated that AMPC exhibits anti-proliferative effects against various cancer cell lines. For instance, it has shown selective inhibition against renal cancer cell lines such as CAKI-1 .

- Gene Expression Modulation: The compound can alter the expression of genes involved in critical metabolic processes, impacting cellular energy production and utilization. This modulation may enhance the efficacy of other therapeutic agents by altering the tumor microenvironment .

Research Findings and Case Studies

Recent studies have explored the biological activities of AMPC derivatives and their potential applications:

Eigenschaften

IUPAC Name |

5-amino-1-methylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-10-4(6)3(2-8-10)5(11)9-7/h2H,6-7H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFARNLCWFCSYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377090 | |

| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99347-21-4 | |

| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary application of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide as discussed in the research paper?

A1: The research paper focuses on the synthesis of novel 1-(substituted-pyrazole-4-carbonyl)-pyrazoles utilizing 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide as a starting material. [] The synthesized compounds were then evaluated for their herbicidal activity. Therefore, the primary application explored in this study is the development of new herbicides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.